molecular formula C16H13N5O B2711456 1-(2-phenyl-2H-1,2,3,4-tetrazole-5-carbonyl)-2,3-dihydro-1H-indole CAS No. 1396815-99-8

1-(2-phenyl-2H-1,2,3,4-tetrazole-5-carbonyl)-2,3-dihydro-1H-indole

Cat. No.: B2711456
CAS No.: 1396815-99-8
M. Wt: 291.314
InChI Key: IDKFEULXCXFKIC-UHFFFAOYSA-N
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Description

Indolin-1-yl(2-phenyl-2H-tetrazol-5-yl)methanone is a complex organic compound that features both indole and tetrazole moieties The indole nucleus is a well-known structure in medicinal chemistry due to its presence in many bioactive molecules, while the tetrazole ring is recognized for its stability and bioisosteric properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenyl-2H-1,2,3,4-tetrazole-5-carbonyl)-2,3-dihydro-1H-indole typically involves the formation of the indole and tetrazole rings separately, followed by their coupling. One common method involves the reaction of indole derivatives with phenyl-substituted tetrazoles under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Indolin-1-yl(2-phenyl-2H-tetrazol-5-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Indolin-1-yl(2-phenyl-2H-tetrazol-5-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-phenyl-2H-1,2,3,4-tetrazole-5-carbonyl)-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways such as signal transduction and gene expression. The tetrazole ring can enhance the compound’s stability and bioavailability, allowing it to effectively interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indolin-1-yl(2-phenyl-2H-tetrazol-5-yl)methanone is unique due to the combination of the indole and tetrazole moieties in a single molecule. This dual functionality allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(2-phenyltetrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c22-16(20-11-10-12-6-4-5-9-14(12)20)15-17-19-21(18-15)13-7-2-1-3-8-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKFEULXCXFKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=NN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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